molecular formula C21H24N4O5S B297731 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[2-methoxy(methylsulfonyl)anilino]acetamide

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[2-methoxy(methylsulfonyl)anilino]acetamide

Cat. No. B297731
M. Wt: 444.5 g/mol
InChI Key: ZSZZVYATSCDTIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[2-methoxy(methylsulfonyl)anilino]acetamide is a compound that has gained significant attention in scientific research due to its potential application in various fields.

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[2-methoxy(methylsulfonyl)anilino]acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory cytokines. Additionally, it has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[2-methoxy(methylsulfonyl)anilino]acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been shown to inhibit the production of inflammatory cytokines, which may make it a potential anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[2-methoxy(methylsulfonyl)anilino]acetamide is its potential application as an anti-cancer and anti-inflammatory agent. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which may make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the study of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[2-methoxy(methylsulfonyl)anilino]acetamide. One potential direction is the investigation of its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies may be conducted to better understand the mechanism of action of this compound and to identify potential targets for drug development. Finally, the synthesis of analogs of this compound may be explored to identify compounds with improved solubility and efficacy.

Synthesis Methods

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[2-methoxy(methylsulfonyl)anilino]acetamide involves the reaction of 2-[2-methoxy(methylsulfonyl)anilino]acetic acid with 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent and a base. The reaction proceeds through the formation of an amide bond, resulting in the formation of the desired compound.

Scientific Research Applications

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[2-methoxy(methylsulfonyl)anilino]acetamide has been extensively studied in scientific research due to its potential application in various fields. It has been investigated as a potential anti-cancer agent, as it has been shown to inhibit the growth of various cancer cell lines. Additionally, it has been studied as a potential anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines.

properties

Product Name

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[2-methoxy(methylsulfonyl)anilino]acetamide

Molecular Formula

C21H24N4O5S

Molecular Weight

444.5 g/mol

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(2-methoxy-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C21H24N4O5S/c1-15-20(21(27)25(23(15)2)16-10-6-5-7-11-16)22-19(26)14-24(31(4,28)29)17-12-8-9-13-18(17)30-3/h5-13H,14H2,1-4H3,(H,22,26)

InChI Key

ZSZZVYATSCDTIT-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CN(C3=CC=CC=C3OC)S(=O)(=O)C

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CN(C3=CC=CC=C3OC)S(=O)(=O)C

Origin of Product

United States

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